1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester

Catalog No.
S14825979
CAS No.
371758-72-4
M.F
C12H14N2O3
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-d...

CAS Number

371758-72-4

Product Name

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester

IUPAC Name

2-methylpropyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c1-7(2)6-17-12(16)9-3-8-4-10(15)14-11(8)13-5-9/h3,5,7H,4,6H2,1-2H3,(H,13,14,15)

InChI Key

XMLJPFNBJBCVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(NC(=O)C2)N=C1

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester is a chemical compound characterized by its unique pyrrolopyridine structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, and it contains a pyrrole ring fused to a pyridine ring, with a carboxylic acid group and an ester functional group contributing to its reactivity and potential applications in medicinal chemistry.

Typical for esters and carboxylic acids, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to regenerate the carboxylic acid and alcohol.
  • Transesterification: The ester can react with different alcohols to form new esters.
  • Nucleophilic Substitution: The carboxylic acid moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Research has indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFR). In one study, specific derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, making them potential candidates for cancer therapy targeting aberrant FGFR signaling pathways . The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines highlights its therapeutic potential.

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives typically involves:

  • Cyclization Reactions: Starting materials such as amino acids or other nitrogen-containing compounds can undergo cyclization to form the pyrrolopyridine structure.
  • Functional Group Modifications: Subsequent reactions can introduce carboxylic acid or ester groups through standard organic synthesis techniques.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

This compound has several applications in:

  • Medicinal Chemistry: Due to its activity against FGFRs, it is being explored as a lead compound for developing new anticancer drugs.
  • Research: It serves as a valuable tool in studying the mechanisms of FGFR signaling and related pathways in various biological contexts.

Interaction studies have focused on the binding affinity of 1H-Pyrrolo[2,3-b]pyridine derivatives with FGFRs. These studies utilize techniques such as surface plasmon resonance and molecular docking simulations to elucidate the binding modes and affinities of these compounds with target receptors. Understanding these interactions is crucial for optimizing their pharmacological profiles.

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester shares structural similarities with several other compounds in the pyrrolopyridine family. Here are some notable examples:

Compound NameCAS NumberKey Features
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid849805-79-4Basic structure without ester functionality
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid1227268-70-3Variation in position of carboxylic acid group
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid849805-78-3Different substitution pattern affecting biological activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid152854Halogenated derivative potentially enhancing reactivity

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester lies in its specific substitution pattern that may confer distinct biological properties compared to its analogs. Its particular activity against FGFRs sets it apart as a promising candidate for further drug development efforts targeting specific cancer types.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.10044231 g/mol

Monoisotopic Mass

234.10044231 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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